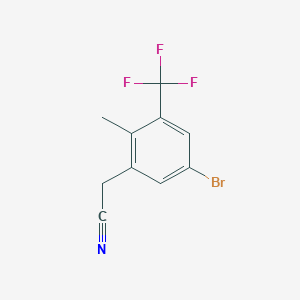![molecular formula C14H14FNO B2689915 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol CAS No. 647031-43-4](/img/structure/B2689915.png)
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 647031-43-4. It has a molecular weight of 231.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H14FNO . The InChI Code is 1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 231.27 . The InChI Code is 1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 .Applications De Recherche Scientifique
Cross-Coupling and Synthetic Applications
The development of cross-coupling methodologies to activate C–H bonds, such as in the case of phenolic derivatives, represents a crucial advance in synthetic chemistry. For instance, a study described the cross-coupling of remote meta-C–H bonds directed by a U-shaped template, demonstrating the utility of these processes in complex molecule synthesis. This approach is pivotal for synthesizing derivatives of phenolic compounds, including those closely related to 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol (Wan et al., 2013).
Fluorescent Chemosensors
Derivatives of phenolic compounds have been extensively studied for their applications as fluorescent chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP)-based compounds have demonstrated high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules. The versatility of these chemosensors underlines the potential for compounds like this compound to serve as bases for sensing platforms (Roy, 2021).
Anticancer Activity
Organotin(IV) complexes with Schiff base ligands derived from amino acetate functionalization have shown significant cytotoxicity against various human tumor cell lines. This suggests that structurally related compounds could have potential applications in developing new anticancer drugs (Basu Baul et al., 2009).
Electrochemical and Biological Evaluations
The synthesis and characterization of novel Schiff bases and their metal complexes have been explored for their electrochemical properties and biological activities. Such studies indicate that phenolic derivatives, including those structurally similar to this compound, could serve as effective corrosion inhibitors or have potential applications in medicinal chemistry (Shabbir et al., 2016).
Material Science Applications
The oxidative polycondensation of phenolic compounds has been utilized to synthesize polymers with potential applications in material science. These polymers exhibit significant thermal stability and could be used in various industrial applications, highlighting the versatility of phenolic derivatives in creating advanced materials (Kaya & Gül, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
2-[(3-fluoro-4-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHWMOPZBJNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
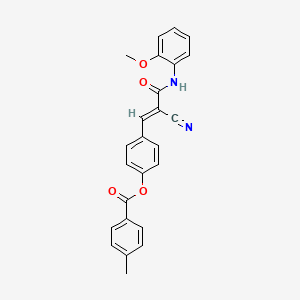


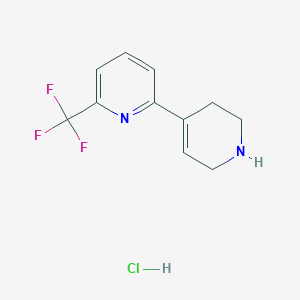
[(3-methylthiophen-2-yl)methyl]amine](/img/structure/B2689838.png)
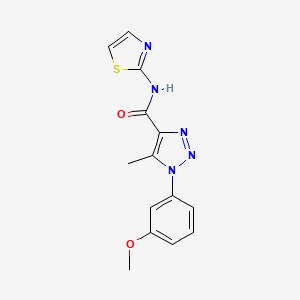
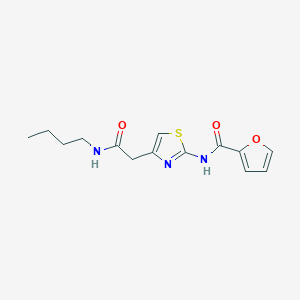
![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)
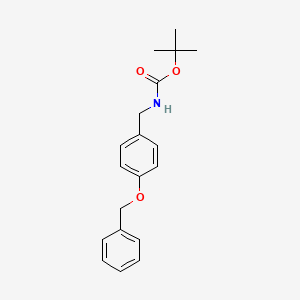

![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)
